molecular formula C10H6ClF2NO3 B12873877 2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone

2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone

Cat. No.: B12873877
M. Wt: 261.61 g/mol
InChI Key: WERVSRVUJVOZBH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as methanol or ethanol and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxides or reduction to form corresponding alcohols.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazole derivatives.

    Oxidation Reactions: Products include oxides and ketones.

    Reduction Reactions: Products include alcohols and corresponding reduced forms of the compound.

Scientific Research Applications

2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antibacterial and antifungal effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-(Difluoromethoxy)-1H-benzimidazole
  • 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates

Uniqueness

2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its pharmacological properties. The combination of these functional groups contributes to its high potency and selectivity in various biological activities .

Properties

Molecular Formula

C10H6ClF2NO3

Molecular Weight

261.61 g/mol

IUPAC Name

2-chloro-1-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]ethanone

InChI

InChI=1S/C10H6ClF2NO3/c11-4-6(15)5-2-1-3-7-8(5)14-10(16-7)17-9(12)13/h1-3,9H,4H2

InChI Key

WERVSRVUJVOZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(=O)CCl

Origin of Product

United States

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